molecular formula C17H12N2O2 B15169924 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-42-8

3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde

Cat. No.: B15169924
CAS No.: 918138-42-8
M. Wt: 276.29 g/mol
InChI Key: IBUSJLBOMSDTQK-UHFFFAOYSA-N
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Description

3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a heterocyclic aromatic compound that features a benzaldehyde moiety linked to a pyridine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves the following steps:

    Formation of the Pyridine Ether Linkage: This can be achieved through a nucleophilic aromatic substitution reaction where a pyridine derivative reacts with a suitable nucleophile.

    Introduction of the Benzaldehyde Group: The benzaldehyde moiety can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.

    Reduction: 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-{5-[(Pyridin-2-yl)oxy]pyridin-2-yl}benzaldehyde: Similar structure but with different positions of the pyridine rings.

    3-{5-[(Pyridin-4-yl)oxy]pyridin-4-yl}benzaldehyde: Another positional isomer with pyridine rings at different positions.

Uniqueness

3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is unique due to its specific arrangement of the pyridine rings and the benzaldehyde moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

918138-42-8

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

3-(5-pyridin-3-yloxypyridin-3-yl)benzaldehyde

InChI

InChI=1S/C17H12N2O2/c20-12-13-3-1-4-14(7-13)15-8-17(11-19-9-15)21-16-5-2-6-18-10-16/h1-12H

InChI Key

IBUSJLBOMSDTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)OC3=CN=CC=C3)C=O

Origin of Product

United States

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